![molecular formula C20H24N2O2 B1391755 Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate CAS No. 1223253-84-6](/img/structure/B1391755.png)

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

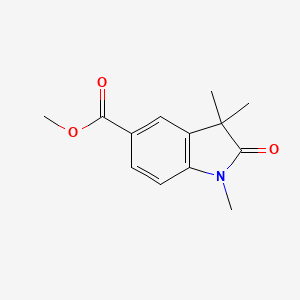

The synthesis of similar compounds has been reported. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

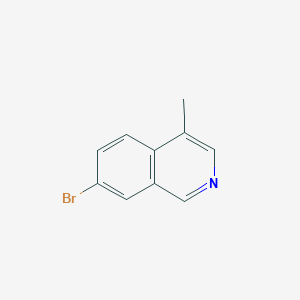

The molecular formula of “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is C20H24N2O2 and it has a molecular weight of 324.422 . The InChI code for a structurally similar compound, “Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate”, is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .Applications De Recherche Scientifique

X-ray Crystallography

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has been analyzed through X-ray crystallography to understand its structural properties. A study describes the crystal structures of related compounds, providing insights into their conformation and comparison with closely related structures. This research aids in understanding the molecular geometry and potential interactions of such compounds in complex systems (Little, Jenkins, & Vaughan, 2008).

Medicinal Chemistry

Research into the derivatives of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has shown promising applications in medicinal chemistry. For instance, derivatives have been identified as tubulin polymerization inhibitors, exhibiting antiproliferative activity toward human cancer cells. This suggests potential for the development of novel anticancer agents (Minegishi et al., 2015).

Synthetic Chemistry

The compound also plays a crucial role in synthetic chemistry, serving as a precursor for the synthesis of complex molecules. A practical synthesis method for a related compound emphasizes its importance in the large-scale synthesis of pharmaceuticals, highlighting the compound's role in the development of new drugs (Koroleva et al., 2012).

Antioxidant Activity

Additionally, research into ketone derivatives of Gallic hydrazide derived Schiff bases, which are structurally related, has explored their antioxidant activity. This study contributes to understanding the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (Dighade & Parikh, 2017).

Molecular Docking Studies

Molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, which are structurally analogous, have shown potential as cholinesterase inhibitors. These findings provide a basis for the development of new treatments for neurodegenerative diseases, showcasing the compound's relevance in neurological research (Kausar et al., 2021).

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives often interact with various proteins and receptors in the body .

Mode of Action

It’s known that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding .

Result of Action

Some piperazine derivatives have been shown to exhibit antimicrobial activity .

Propriétés

IUPAC Name |

methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXAICWNNUQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)